(2R)-Octyl-α-hydroxyglutarate
(2R)-Octyl-α-hydroxyglutarate
α-Hydroxyglutaric acid (2-HG; Item No. 16374) is normally metabolized to 2-oxoglutarate by D- and L-2-hydroxyglutarate dehydrogenases. Mutations in these enzymes cause 2-hydroxyglutaric aciduria, a neurometabolic disorder. Recent studies have found that mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2, typically associated with certain cancers, can cause these enzymes to convert isocitrate to 2-HG, rather than α-ketoglutarate. 2-HG is structurally similar to α-ketoglutarate and competitively inhibits α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. (2R)-Octyl-α-hydroxyglutarate is a cell-permeable derivative of the D-isomer of 2-HG. It has been used to examine the contribution of D-2HG to the oxidative mitochondrial processes of IDH1-mutated cancer cells.
Brand Name:
Vulcanchem
CAS No.:
1391194-67-4
VCID:
VC0052405
InChI:
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1
SMILES:
CCCCCCCCOC(=O)C(CCC(=O)O)O
Molecular Formula:
C13H24O5
Molecular Weight:
260.3
(2R)-Octyl-α-hydroxyglutarate
CAS No.: 1391194-67-4
Reference Standards
VCID: VC0052405
Molecular Formula: C13H24O5
Molecular Weight: 260.3
CAS No. | 1391194-67-4 |
---|---|
Product Name | (2R)-Octyl-α-hydroxyglutarate |
Molecular Formula | C13H24O5 |
Molecular Weight | 260.3 |
IUPAC Name | (4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid |
Standard InChI | InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 |
Standard InChIKey | UJZOKTKSGUOCCM-LLVKDONJSA-N |
SMILES | CCCCCCCCOC(=O)C(CCC(=O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Description | α-Hydroxyglutaric acid (2-HG; Item No. 16374) is normally metabolized to 2-oxoglutarate by D- and L-2-hydroxyglutarate dehydrogenases. Mutations in these enzymes cause 2-hydroxyglutaric aciduria, a neurometabolic disorder. Recent studies have found that mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2, typically associated with certain cancers, can cause these enzymes to convert isocitrate to 2-HG, rather than α-ketoglutarate. 2-HG is structurally similar to α-ketoglutarate and competitively inhibits α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. (2R)-Octyl-α-hydroxyglutarate is a cell-permeable derivative of the D-isomer of 2-HG. It has been used to examine the contribution of D-2HG to the oxidative mitochondrial processes of IDH1-mutated cancer cells. |
Synonyms | (2R)-2-Hydroxypentanedioic Acid 1-Octyl Ester; |
PubChem Compound | 71749054 |
Last Modified | Nov 11 2021 |
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